Hydroxy chlorambucil

Description

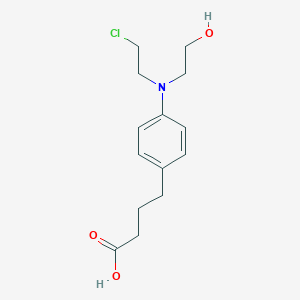

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCORMODVLBZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181641 | |

| Record name | Hydroxy chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27171-89-7 | |

| Record name | Hydroxy chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxy chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Chlorambucil Hydroxylated Metabolites: A Technical Guide for Drug Development Professionals

1.0 Introduction

1.1 Significance of Chlorambucil and its Metabolism

Chlorambucil, 4-[p-[bis(2-chloroethyl)amino]phenyl]butyric acid, is a nitrogen mustard alkylating agent that has been a mainstay in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and certain lymphomas. Its therapeutic efficacy stems from its ability to form covalent adducts with DNA, leading to inter- and intrastrand cross-links that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. However, the clinical utility of chlorambucil can be influenced by its metabolic fate in the body.

1.2 The Role of Hydroxylated Metabolites in Drug Efficacy and Toxicology

The biotransformation of chlorambucil, primarily through hepatic metabolism, gives rise to a variety of metabolites. Among these, hydroxylated species are of significant interest to researchers and drug development professionals. The introduction of hydroxyl groups can alter the physicochemical properties of the parent drug, affecting its solubility, protein binding, and ability to cross cell membranes. Consequently, these hydroxylated metabolites may exhibit modified pharmacological activity, potentially contributing to the overall therapeutic effect or, conversely, leading to off-target toxicities. A thorough understanding of the synthesis and biological activity of these metabolites is therefore crucial for a complete picture of chlorambucil's in vivo behavior.

1.3 Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of the principal hydroxylated metabolites of chlorambucil. It is designed to serve as a practical resource for researchers, medicinal chemists, and pharmacologists involved in drug development and metabolism studies. The guide will detail synthetic routes for producing these metabolites as analytical standards, outline modern analytical techniques for their characterization, and provide insights into the interpretation of the resulting data. By offering a consolidated resource, this guide aims to facilitate further research into the biological roles of these important metabolic products.

2.0 Chlorambucil Metabolism: The Hydroxylation Pathway

2.1 Overview of Phase I Metabolism of Aromatic Compounds

Phase I metabolism encompasses a series of enzymatic reactions that introduce or expose functional groups on a drug molecule, typically rendering it more polar and susceptible to subsequent Phase II conjugation reactions. For compounds containing aromatic rings, such as chlorambucil, hydroxylation is a common and critical Phase I transformation.

2.2 The Cytochrome P450-Mediated Hydroxylation of Chlorambucil

The hydroxylation of the aromatic ring of chlorambucil is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[1][2] These monooxygenases utilize a heme cofactor to activate molecular oxygen, which is then incorporated into the aromatic ring of the substrate. The generally accepted mechanism involves the formation of a highly reactive arene oxide intermediate, which can then rearrange to a phenol.[3]

2.3 Formation of Monohydroxylated and Dihydroxylated Metabolites

The metabolism of chlorambucil can lead to the formation of both monohydroxylated and dihydroxylated species. The monohydroxylated metabolite results from the introduction of a single hydroxyl group onto the phenyl ring. The dihydroxylated metabolite, 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid, arises from the hydrolysis of the chloroethyl groups, a process that can occur both enzymatically and non-enzymatically.

Visualizing the Metabolic Pathway

Caption: Metabolic hydroxylation pathways of chlorambucil.

3.0 Synthesis of Hydroxylated Chlorambucil Metabolites

The availability of pure analytical standards of drug metabolites is essential for their accurate identification and quantification in biological matrices. This section provides detailed synthetic protocols for the dihydroxylated chlorambucil metabolite and a proposed route for the monohydroxylated species.

3.1 Synthesis of 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid (Dihydroxylated Chlorambucil)

The synthesis of the dihydroxylated metabolite involves a two-step process starting from 4-(4-aminophenyl)butyric acid.

3.1.1 Rationale for the Synthetic Approach

This synthetic strategy leverages the nucleophilicity of the amino group on 4-(4-aminophenyl)butyric acid to react with ethylene oxide, forming the bis(2-hydroxyethyl)amino moiety.[4] This reaction is a well-established method for the hydroxyethylation of amines.

3.1.2 Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Aminophenyl)butyric acid

While 4-(4-aminophenyl)butyric acid is commercially available[5], it can also be synthesized from 4-(4-nitrophenyl)butyric acid via catalytic hydrogenation.[6]

-

Materials: 4-(4-nitrophenyl)butyric acid, 10% Palladium on carbon (Pd/C), Ethanol, Boron trifluoride etherate.

-

Procedure:

-

Dissolve 4-(4-nitrophenyl)butyric acid (10.0 g) in ethanol (150 mL).

-

Add 10% Pd/C (50 mg) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (cessation of hydrogen uptake).

-

Filter the reaction mixture through celite to remove the catalyst.

-

To the filtrate, add boron trifluoride etherate (3 mL) and reflux for 10 hours to effect esterification.

-

Cool the solution and evaporate the ethanol to obtain the crude ethyl ester.

-

Hydrolyze the ester using standard procedures (e.g., treatment with aqueous NaOH followed by acidification) to yield 4-(4-aminophenyl)butyric acid.

-

Step 2: Synthesis of 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid

-

Materials: 4-(4-aminophenyl)butyric acid, Ethylene oxide, Acetic acid, Water.

-

Procedure:

-

Dissolve 4-(4-aminophenyl)butyric acid in a mixture of acetic acid and water.

-

Cool the solution in an ice bath.

-

Bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in a suitable solvent.

-

Allow the reaction to proceed at a controlled temperature. The reaction is typically exothermic and should be monitored.

-

After the reaction is complete, neutralize the mixture and extract the product.

-

Purify the crude product by recrystallization or chromatography.

-

3.2 Proposed Synthesis of Monohydroxylated Chlorambucil Metabolites

The synthesis of monohydroxylated chlorambucil presents a greater challenge due to the need for regioselective hydroxylation of the aromatic ring.

3.2.1 Strategy for Regioselective Hydroxylation

Directed ortho-metalation followed by reaction with an electrophilic oxygen source is a plausible strategy for the regioselective introduction of a hydroxyl group. The amide functionality of a protected precursor can act as a directing group.[7][8] An alternative approach involves the use of specific oxidizing agents known to favor hydroxylation at particular positions on substituted aromatic rings.

3.2.2 Proposed Experimental Protocol

A potential route could involve the protection of the amino and carboxylic acid groups of a suitable precursor, followed by directed hydroxylation and subsequent deprotection and chlorination.

Visualizing the Synthetic Workflow

Caption: Synthetic workflows for hydroxylated chlorambucil metabolites.

4.0 Purification and Characterization of Hydroxylated Metabolites

4.1 Chromatographic Purification Techniques

4.1.1 High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for the purification of the synthesized hydroxylated metabolites.[9][10] A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[11][]

-

Typical HPLC Conditions:

-

Column: C18, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-programmed gradient from a high percentage of A to a high percentage of B.

-

Detection: UV at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

-

4.2 Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized metabolites.[13][14]

4.2.1.1 Predicted ¹H and ¹³C NMR Spectral Features

-

¹H NMR:

-

Aromatic Protons: The introduction of a hydroxyl group on the phenyl ring will alter the chemical shifts and coupling patterns of the aromatic protons compared to the parent chlorambucil. The hydroxylated ring protons will typically appear in the range of 6.5-8.0 ppm.[15]

-

Butyric Acid Chain: The protons of the butyric acid side chain will exhibit characteristic multiplets. The methylene group adjacent to the carboxyl group will be the most downfield.[16]

-

Hydroxyethyl Groups (for dihydroxylated metabolite): The methylene groups of the hydroxyethyl chains will show distinct signals, typically as triplets.

-

Phenolic Hydroxyl: The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.[17]

-

-

¹³C NMR:

-

Aromatic Carbons: The carbon atom attached to the hydroxyl group will be significantly deshielded and appear at a higher chemical shift (downfield) compared to the other aromatic carbons.[13]

-

Butyric Acid Chain and Hydroxyethyl Carbons: The carbon signals for the aliphatic chains will be in the expected upfield region.[18]

-

4.2.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the metabolites, aiding in their identification and structural confirmation.[19][20]

4.2.2.1 Expected Mass-to-Charge Ratios and Fragmentation Patterns

-

Molecular Ion: The mass spectrum will show a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to the molecular weight of the hydroxylated metabolite.

-

Fragmentation:

-

Loss of Water: A common fragmentation pathway for hydroxylated compounds is the loss of a water molecule.

-

Cleavage of the Butyric Acid Chain: Fragmentation of the butyric acid side chain can occur, leading to characteristic daughter ions.

-

Fragmentation of the Bis(hydroxyethyl)amino Group: For the dihydroxylated metabolite, fragmentation of the hydroxyethyl chains is expected.[21]

-

5.0 Data Summary and Interpretation

5.1 Tabulated Summary of Synthetic and Characterization Data

| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (Aromatic) | Predicted ¹³C NMR (C-OH) | Expected m/z [M+H]⁺ |

| Monohydroxylated Chlorambucil | C₁₄H₁₉Cl₂NO₃ | 320.21 | 6.5-8.0 ppm | ~150-160 ppm | 321.08 |

| Dihydroxylated Chlorambucil | C₁₄H₂₁NO₄ | 267.32 | 6.8-7.2 ppm | N/A | 268.15 |

5.2 Interpretation of Results and Troubleshooting

-

Synthesis: Incomplete reactions or the formation of side products are common challenges. Monitoring the reaction by thin-layer chromatography (TLC) or HPLC is crucial. Purification by column chromatography or preparative HPLC may be necessary to isolate the desired product.

-

NMR: Broadening of the phenolic hydroxyl peak is common and can be addressed by D₂O exchange. Complex splitting patterns in the aromatic region may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

-

MS: The absence of a clear molecular ion peak can sometimes occur. In such cases, soft ionization techniques (e.g., electrospray ionization) and the analysis of fragment ions are essential for structural elucidation.

This guide has provided a comprehensive framework for the synthesis and characterization of hydroxylated metabolites of chlorambucil. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of drug metabolism and toxicology. Future work should focus on the development of robust and scalable synthetic routes for the monohydroxylated metabolites, as well as the comprehensive evaluation of the biological activities of all hydroxylated species. A deeper understanding of the structure-activity relationships of these metabolites will ultimately contribute to the safer and more effective use of chlorambucil in the clinic.

7.0 References

-

Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. PubMed. [Link]

-

Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Publications. [Link]

-

Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Royal Society of Chemistry. [Link]

-

Mechanism of Cytochrome P450-Catalyzed Aromatic Hydroxylation of Estrogens. ACS Publications. [Link]

-

Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. The University of Queensland eSpace. [Link]

-

Synthesis of ethyl 4-(4-aminophenyl)butyrate. PrepChem.com. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Hydroxylation of Substituted Anilides with Metallaphotocatalysis. ACS Omega. [Link]

-

Utilizing HPLC for Efficient Metabolite Purification. ResearchGate. [Link]

-

Fragmentation mass spectra of selected metabolites with purposed... ResearchGate. [Link]

-

A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. Chemical Science. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Hydroxyl Groups in NMR. Reddit. [Link]

-

Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation... ResearchGate. [Link]

-

Chemical structures of the studied hydroxylated metabolites of methyltestosterone. [Link]

-

Chemical shifts. [Link]

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. PubMed. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

-

NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. DTIC. [Link]

-

Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. PubMed. [Link]

-

Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.

-

HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]

-

Butyric Acid at BMRB. [Link]

-

LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]

-

Alpha-(p-Aminophenyl)butyric Acid: Synthesis, Applications, and Sourcing Guide. [Link]

-

13 C NMR data of butyrate (mole fraction %) obtained for fat blends... ResearchGate. [Link]

-

Regioselective Hydroxylation of Unsymmetrical Ketones Using Cu, H2O2, and Imine Directing Groups via Formation of an Electrophilic Cupric Hydroperoxide Core. ACS Publications. [Link]

-

low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

-

A kind of preparation method of p-aminophenyl butyric acid. Google Patents.

-

4-(4-Aminophenyl)butanoic acid. PubChem. [Link]

-

Spectrum of N,N-Bis(2-hydroxyethyl) dodecylamine with their ions mass... ResearchGate. [Link]

-

4-(4-[Bis(2-chloroethyl)amino]phenyl)butyric acid. PharmaCompass.com. [Link]

-

Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. PubMed. [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA. [Link]

-

4-{4-[bis(2-chloroethyl)amino]phenyl}butanoic acid::Ambochlorin::CHEMBL515::CHLORAMBUCIL::Leukeran. BindingDB. [Link]

-

Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. PubMed. [Link]

-

Hydroamination reactions of alkynes with ortho-substituted anilines in ball mills: synthesis of benzannulated N-heterocycles by a cascade reaction. PubMed. [Link]

-

Addition Reaction of Ethylene Oxide. [Link]

-

Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journals. [Link]

-

Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. [Link]

-

Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxyguanosine. PubMed. [Link]

-

Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Semantic Scholar. [Link]

-

The reaction of ethylene oxide with some proteins, amino acids and vitamins. VTechWorks. [Link]

-

4-[4-[Bis(2-chloroethyl)amino]phenyl]butanoic acid;cobalt. PubChem. [Link]

Sources

- 1. Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ijrcs.org [ijrcs.org]

- 5. 4-(4-Aminophenyl)butyric acid 95 15118-60-2 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. labcompare.com [labcompare.com]

- 11. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. web.pdx.edu [web.pdx.edu]

- 16. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Butyric Acid(107-92-6) 13C NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid and its Progenitor, Chlorambucil

Introduction

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid. It is critical to understand that this compound is the dihydroxy derivative and a metabolite of the well-established chemotherapeutic agent, Chlorambucil[1]. Therefore, a thorough understanding of its biological activity is intrinsically linked to the pharmacology of its parent compound. This guide will first elucidate the robustly characterized mechanism of Chlorambucil and its primary active metabolite, phenylacetic acid mustard (PAAM). Subsequently, it will delve into the formation and likely mechanistic profile of the dihydroxy derivative, providing researchers, scientists, and drug development professionals with a detailed framework for its study.

Chlorambucil, chemically known as 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid, is a nitrogen mustard alkylating agent. It has been a cornerstone in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), Hodgkin's lymphoma, and non-Hodgkin's lymphoma, since its FDA approval in 1957.[2][3] Its therapeutic efficacy is rooted in its ability to induce irreparable DNA damage in rapidly proliferating cancer cells.

Core Mechanism of Action: The Alkylating Power of Chlorambucil

Chlorambucil exerts its cytotoxic effects as a bifunctional alkylating agent, a process that is not cell-cycle phase-specific.[2] The core mechanism can be dissected into several key steps:

-

Formation of a Reactive Intermediate: The process begins with an intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom attacks the electrophilic carbon atom bonded to chlorine. This reaction displaces the chloride ion and forms a highly reactive and unstable aziridinium (ethyleneimmonium) ion intermediate.[4][5]

-

DNA Alkylation: This electrophilic aziridinium ion is then subject to nucleophilic attack by electron-rich sites on DNA bases. The primary target for this alkylation is the N7 position of guanine residues.[6][7] This results in the formation of a covalent bond between the drug and the DNA base.

-

DNA Cross-linking: As a bifunctional agent, Chlorambucil possesses a second 2-chloroethyl group that can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate another guanine base. This can result in two types of DNA cross-links:

-

Intrastrand cross-links: The second alkylation occurs on a guanine residue within the same DNA strand.

-

Interstrand cross-links (ICLs): The second alkylation targets a guanine on the opposite DNA strand. ICLs are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.[3][6]

-

-

Induction of Apoptosis: The extensive DNA damage, particularly the formation of ICLs, triggers cellular DNA damage response (DDR) pathways. This leads to cell cycle arrest, primarily at the G2/M phase, to allow for DNA repair.[6] However, if the damage is too severe to be repaired, the cell is driven into apoptosis (programmed cell death). A key mediator of this process is the tumor suppressor protein p53, which accumulates in the cytosol and subsequently activates pro-apoptotic proteins like Bax.[3]

The overall process disrupts DNA integrity and function in three primary ways:

-

Attachment of alkyl groups to DNA bases, leading to DNA fragmentation by repair enzymes.

-

Formation of DNA cross-links that physically block DNA replication and transcription.

-

Induction of nucleotide mispairing, resulting in mutations.[3]

Caption: The signaling pathway of Chlorambucil-induced apoptosis.

Metabolic Activation and Inactivation

Chlorambucil is administered orally and is rapidly and extensively absorbed from the gastrointestinal tract.[8] It undergoes significant metabolism in the liver.

Active Metabolite: Phenylacetic Acid Mustard (PAAM)

The primary and most significant metabolic pathway is the β-oxidation of the butanoic acid side chain, which converts Chlorambucil into phenylacetic acid mustard (PAAM).[2][8] PAAM is also a bifunctional alkylating agent and possesses potent antineoplastic activity, contributing significantly to the overall therapeutic effect of Chlorambucil.[2]

Formation of 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid

The compound central to this guide, 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid, is a product of the hydrolysis of Chlorambucil.[1] In an aqueous physiological environment, the chloroethyl groups of Chlorambucil can be hydrolyzed to hydroxyethyl groups. This reaction can occur spontaneously in vivo.[1]

The conversion of the chloroethyl groups to hydroxyethyl groups has a profound impact on the molecule's reactivity. The alkylating activity of nitrogen mustards is dependent on the ability of the halogen to act as a good leaving group during the formation of the aziridinium ion. Chloride is an effective leaving group, facilitating this reaction. In contrast, the hydroxyl group is a poor leaving group. Consequently, the formation of the reactive aziridinium intermediate from the dihydroxy derivative is significantly less favorable. This chemical principle strongly suggests that 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid has markedly reduced alkylating capacity and is therefore considered a detoxification or inactivation product of Chlorambucil.

While direct studies on the cytotoxicity of this specific dihydroxy metabolite are not extensively reported, research on other hydroxylated chloroethylnitrosoureas has shown that the replacement of a chloroethyl group with a hydroxyethyl group can dramatically reduce antitumor activity and DNA cross-linking potential.[9]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of Chlorambucil and its derivatives, a series of in vitro assays are essential. The following protocols provide a framework for these studies.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the dose-dependent cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., a chronic lymphocytic leukemia cell line like MEC-1, or a lymphoma line such as Raji) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (Chlorambucil, PAAM, and the dihydroxy derivative) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Interstrand Cross-linking Assessment (Modified Alkaline Comet Assay)

This assay can quantify the formation of DNA interstrand cross-links (ICLs). ICLs reduce the migration of DNA in the comet assay after exposure to a fixed dose of ionizing radiation.

Protocol:

-

Cell Treatment: Treat cells in suspension with the test compounds for a defined period (e.g., 2-4 hours).

-

Irradiation: After treatment, place the cell suspension on ice and irradiate with a fixed dose of X-rays (e.g., 10 Gy) to induce random DNA strand breaks.

-

Cell Embedding: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a high-salt alkaline lysis solution overnight at 4°C to dissolve cell membranes and proteins.

-

Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) and apply an electric field.

-

Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Gold), and visualize using a fluorescence microscope.

-

Data Analysis: Capture images and analyze using comet scoring software. ICLs will reduce the tail moment (a measure of DNA migration) compared to irradiated control cells.

p53 Activation Analysis (Western Blot)

This protocol assesses the accumulation of p53 protein, a key indicator of the DNA damage response.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compounds for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total p53 (e.g., rabbit anti-p53) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p53 expression compared to the loading control.[10][11]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for Chlorambucil and its active metabolite, phenylacetic acid mustard (PAAM). Data for the dihydroxy derivative is not available, but its formation through hydrolysis suggests a different pharmacokinetic profile, likely with increased water solubility and renal clearance.

| Parameter | Chlorambucil | Phenylacetic Acid Mustard (PAAM) | Reference(s) |

| Time to Peak Plasma Concentration | ~1 hour | ~1.9 hours | [8] |

| Elimination Half-Life | ~1.5 hours | ~1.8 hours | [8] |

| Protein Binding | ~99% (primarily to albumin) | N/A | [8] |

| Metabolism | Extensively hepatic | Oxidative degradation | [8] |

| Excretion | <1% unchanged in urine | <1% unchanged in urine | [8] |

Conclusion

The mechanism of action of 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid is best understood through the lens of its parent compound, the potent alkylating agent Chlorambucil. Chlorambucil and its active metabolite, PAAM, induce cytotoxicity by forming covalent cross-links with DNA, which obstructs DNA replication and transcription and ultimately triggers apoptosis. The dihydroxy derivative, formed by the hydrolysis of Chlorambucil's reactive chloroethyl groups, is predicted to have significantly attenuated alkylating ability and is likely a detoxification product.

For researchers in drug development, this distinction is crucial. While Chlorambucil remains a clinically relevant therapeutic, its metabolites, including the dihydroxy form, contribute to its complex pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise biological activities of Chlorambucil and its derivatives, enabling a deeper understanding of their therapeutic potential and limitations.

References

-

PubChem. Chlorambucil. National Center for Biotechnology Information. [Link]

-

Medicine.com. Chlorambucil: Dosage, Mechanism/Onset of Action, Half-Life. (2020-02-17). [Link]

-

Patsnap Synapse. What is the mechanism of Chlorambucil? (2024-07-17). [Link]

-

Pharmacology of Chlorambucil (Leukeran) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. (2025-03-14). [Link]

-

Wikipedia. Chlorambucil. [Link]

-

JoVE. DNA-protein Crosslinks Repair Measurements on Transfected Plasmids | Protocol Preview. (2022-12-14). [Link]

-

JoVE. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. [Link]

-

National Center for Biotechnology Information. Isolation and detection of DNA–protein crosslinks in mammalian cells. (2023-12-12). [Link]

-

PubMed. Kinetics and mechanism of chlorambucil hydrolysis. [Link]

-

Springer Nature Experiments. Cross-linking Protocols and Methods. [Link]

-

ResearchGate. Western blot analysis of p53-dependent expression of the indicated... | Download Scientific Diagram. [Link]

-

PubMed. Detecting p53 isoforms at protein level. [Link]

-

PubMed. Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography. [Link]

-

PubMed. Modification of alkylating agent cytotoxicity by cisplatin. [Link]

-

PubMed. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. [Link]

-

PubMed. Structure-anti-leukemic activity relationship study of B- and D-ring modified and non-modified steroidal esters of chlorambucil's active metabolite. [Link]

-

PubMed. Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

HESI. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

- Google Patents.

-

MDPI. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. (2023-09-30). [Link]

-

PubMed. Biological activity of hydroxylated chloroethylnitrosoureas. [Link]

-

PubMed. To Determine the Cytotoxicity of Chlorambucil and One of Its Nitro-Derivatives, Conjugated to Prasterone and Pregnenolone, Towards Eight Human Cancer Cell-Lines. [Link]

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Chlorambucil - Wikipedia [en.wikipedia.org]

- 4. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 7. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicine.com [medicine.com]

- 9. Biological activity of hydroxylated chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The In Vitro Discovery of Chlorambucil's Active Hydroxylated Forms: A Technical Guide

Preamble: The Evolving Landscape of Chlorambucil Metabolism

Chlorambucil, a nitrogen mustard alkylating agent, has been a mainstay in the treatment of chronic lymphocytic leukemia and other lymphoproliferative disorders for decades.[1] Its mechanism of action is well-established, involving the formation of covalent cross-links with DNA, which ultimately triggers apoptosis in rapidly dividing cells.[2] The metabolic activation of chlorambucil to its primary active metabolite, phenylacetic acid mustard (PAAM), is a critical step in its cytotoxic cascade.[3] However, the broader metabolic fate of chlorambucil, particularly through oxidative pathways such as hydroxylation, remains a less explored yet potentially significant area of research.

This technical guide provides a comprehensive framework for the in vitro discovery and characterization of active hydroxylated metabolites of chlorambucil. While the formation of PAAM and glutathione conjugates are recognized as major metabolic routes, this document will focus on a systematic approach to investigate the largely uncharted territory of cytochrome P450 (CYP)-mediated hydroxylation of chlorambucil.[1][4][5] We will proceed under the hypothesis that hydroxylated forms of chlorambucil are generated in the liver and may possess significant cytotoxic activity. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate novel metabolic pathways of established chemotherapeutic agents.

The Rationale for Investigating Chlorambucil Hydroxylation

The hydroxylation of xenobiotics is a common Phase I metabolic reaction catalyzed by the cytochrome P450 superfamily of enzymes, primarily in the liver.[4] This process typically introduces a hydroxyl group onto the parent molecule, increasing its water solubility and facilitating its excretion. However, hydroxylation can also lead to the formation of pharmacologically active or even toxic metabolites. In the context of chlorambucil, the introduction of a hydroxyl group could modulate its alkylating activity, cell permeability, and interaction with target macromolecules. Therefore, the discovery of active hydroxylated metabolites could have significant implications for understanding chlorambucil's complete mechanism of action, inter-individual variability in patient response, and potential drug-drug interactions.

A Proposed Workflow for the Discovery and Validation of Hydroxylated Chlorambucil Metabolites

The following workflow outlines a logical and scientifically rigorous approach to identify and characterize hydroxylated chlorambucil metabolites and assess their biological activity.

Caption: A comprehensive workflow for the in vitro discovery of active hydroxylated chlorambucil metabolites.

Detailed Experimental Protocols

In Vitro Generation of Hydroxylated Chlorambucil Metabolites using Human Liver Microsomes

This protocol describes the incubation of chlorambucil with pooled human liver microsomes to generate potential hydroxylated metabolites.

Materials:

-

Chlorambucil (Sigma-Aldrich)

-

Pooled Human Liver Microsomes (Corning Life Sciences or equivalent)

-

NADPH regenerating system (e.g., NADPH-regenerating system solution A and B, Corning Life Sciences)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Incubator shaker set to 37°C

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

-

158 µL of 0.1 M Phosphate buffer (pH 7.4)

-

20 µL of Human Liver Microsomes (final concentration of 1 mg/mL)

-

2 µL of Chlorambucil stock solution (in acetonitrile, final concentration of 10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Metabolic Reaction:

-

Add 20 µL of the NADPH regenerating system to initiate the reaction.

-

Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.

-

-

Termination of Reaction:

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for UPLC-MS/MS analysis.

-

Self-Validation and Controls:

-

Negative Control (No NADPH): Prepare a parallel incubation without the NADPH regenerating system to identify non-enzymatic degradation products.

-

Positive Control: Incubate a known CYP substrate (e.g., testosterone) under the same conditions to confirm microsomal activity.

-

Time-Zero Control: Terminate a reaction immediately after adding the NADPH regenerating system to establish a baseline.

UPLC-MS/MS for the Detection and Characterization of Hydroxylated Metabolites

This section outlines a method for the separation and identification of chlorambucil and its potential hydroxylated metabolites.

Instrumentation:

-

Waters ACQUITY UPLC system (or equivalent)

-

Waters Xevo TQ-S mass spectrometer (or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode.

Data Analysis:

-

Extract ion chromatograms for the theoretical m/z values of chlorambucil (C14H19Cl2NO2; m/z 304.08) and its mono-hydroxylated metabolites (C14H19Cl2NO3; m/z 320.07).

-

Perform product ion scans on any detected peaks corresponding to the hydroxylated metabolites to obtain fragmentation patterns for structural elucidation.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) - Hypothetical |

| Chlorambucil | 304.08 | 268.1, 232.1, 196.1 |

| Hydroxylated Chlorambucil | 320.07 | Fragmentation will depend on the position of hydroxylation. |

Synthesis of Putative Hydroxylated Chlorambucil Metabolites

The unambiguous identification of metabolites requires comparison with authentic standards. The synthesis of potential hydroxylated chlorambucil isomers (e.g., 2-hydroxy, 3-hydroxy, and 4-hydroxychlorambucil) is a critical step. A general synthetic scheme is proposed below.

Sources

- 1. Relationship between activation of microsomal glutathione S-transferase and metabolism behavior of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolism of chlorambucil by rat liver microsomal glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Chlorambucil Hydrolysis Products: An In-depth Technical Guide

Introduction

Chlorambucil, a nitrogen mustard alkylating agent, is a cornerstone in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and Hodgkin's lymphoma.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability and metabolic fate. In aqueous environments, such as physiological systems and pharmaceutical formulations, chlorambucil is susceptible to hydrolysis, a process that can significantly impact its potency and safety profile. This guide provides a comprehensive technical overview of the structural elucidation of chlorambucil's primary hydrolysis products, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of chlorambucil hydrolysis and present detailed analytical workflows for the definitive identification and characterization of its degradants.

The Hydrolysis Pathway of Chlorambucil: A Mechanistic Perspective

The hydrolysis of chlorambucil is not a simple displacement reaction but rather a multi-step process governed by the reactivity of the bis(2-chloroethyl)amino group. The reaction proceeds via an intramolecular cyclization, forming a highly reactive aziridinium (ethyleneimmonium) ion intermediate.[2][3] This intermediate is the rate-determining step in the hydrolysis process.[2] The aziridinium ion is then susceptible to nucleophilic attack by water, leading to the formation of the monohydroxy derivative. This process can occur a second time, resulting in the dihydroxy derivative. The kinetics of this hydrolysis are pH-dependent, with the rate increasing in neutral to alkaline conditions.[3][4]

The primary hydrolysis products of chlorambucil are:

-

Monohydroxy Chlorambucil: 4-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)butanoic acid

-

Dithis compound: 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid[5]

The formation of these products is a sequential process, with the monohydroxy derivative being the initial product, which can then further hydrolyze to the dihydroxy form.

Figure 1: Proposed hydrolysis pathway of chlorambucil.

Analytical Strategies for Structural Elucidation

A multi-faceted analytical approach is essential for the unambiguous identification and characterization of chlorambucil's hydrolysis products. This typically involves a combination of chromatographic separation and spectroscopic detection techniques.

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is the cornerstone for separating chlorambucil from its more polar hydrolysis products. A reversed-phase method is generally employed.

Experimental Protocol: HPLC Separation

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to achieve optimal separation of the parent drug and its hydrolysis products.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-15 min: 20-80% B

-

15-20 min: 80% B

-

20-25 min: 80-20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at 258 nm is suitable for chlorambucil and its derivatives.[4]

This method should provide good resolution between chlorambucil and its more polar mono- and dihydroxy products, which will have shorter retention times. Method optimization may be required depending on the specific column and HPLC system used.

Figure 2: A typical experimental workflow for HPLC analysis.

Mass Spectrometry (MS) for Identification and Structural Confirmation

Mass spectrometry, particularly when coupled with HPLC (LC-MS/MS), is a powerful tool for the identification of the hydrolysis products. It provides molecular weight information and fragmentation patterns that are unique to each compound.

Data Presentation: Key Mass Spectral Data

| Compound | Molecular Formula | Exact Mass (m/z) | Key Expected Fragment Ions (m/z) |

| Chlorambucil | C₁₄H₁₉Cl₂NO₂ | 303.0793 | 254, 236, 206, 192 |

| Monothis compound | C₁₄H₂₀ClNO₃ | 285.1135 | 236, 218, 206, 192 |

| Dithis compound | C₁₄H₂₁NO₄ | 267.1471 | 218, 200, 192 |

Proposed Fragmentation Pathways

The fragmentation of chlorambucil and its hydrolysis products in positive ion mode ESI-MS/MS is expected to be dominated by cleavages around the nitrogen mustard moiety and the butanoic acid side chain.

-

Chlorambucil: A characteristic fragmentation involves the loss of a chloroethyl group and subsequent cleavages of the butanoic acid side chain.

-

Monothis compound: Similar to chlorambucil, but with losses corresponding to a hydroxyethyl group.

-

Dithis compound: Fragmentation will involve the loss of one or both hydroxyethyl groups.

Experimental Protocol: LC-MS/MS Analysis

-

LC System: Utilize the HPLC method described above.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Parameters (Representative):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to generate fragment ions.

-

-

Data Acquisition: Full scan mode to identify parent ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for the ions of interest.

Figure 3: Proposed major fragmentation pathways for chlorambucil and its hydrolysis products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation

For definitive structural elucidation, particularly for novel or unexpected degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected NMR Spectral Changes

The hydrolysis of the chloroethyl groups to hydroxyethyl groups will result in characteristic changes in the NMR spectra:

-

¹H NMR: The methylene protons adjacent to the chlorine atom in chlorambucil will experience an upfield shift upon hydrolysis to a hydroxyl group. New signals corresponding to the hydroxyl protons will also appear.

-

¹³C NMR: The carbon atom bonded to the chlorine will show a significant upfield shift upon substitution with a hydroxyl group.

Data Presentation: Estimated ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Chlorambucil (Estimated) | Monohydroxy (Estimated) | Dihydroxy (Estimated) |

| Aromatic (m) | 6.6-7.1 | 6.6-7.1 | 6.6-7.1 |

| -CH₂-Cl (t) | ~3.6-3.7 | ~3.6-3.7 | - |

| -CH₂-OH (t) | - | ~3.5-3.6 | ~3.5-3.6 |

| -N-CH₂- (t) | ~3.5-3.6 | ~3.5-3.6 | ~3.5-3.6 |

| Butanoic -CH₂- (t) | ~2.5 | ~2.5 | ~2.5 |

| Butanoic -CH₂- (t) | ~2.3 | ~2.3 | ~2.3 |

| Butanoic -CH₂- (quint) | ~1.9 | ~1.9 | ~1.9 |

Note: These are estimated chemical shifts and will vary depending on the solvent and other experimental conditions. The signals for the methylene groups of the ethyl arms will likely be complex due to coupling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Isolate the hydrolysis products using preparative HPLC. Dry the fractions completely and dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Experiments:

-

¹H NMR: To determine the proton environments and coupling patterns.

-

¹³C NMR: To identify all carbon signals.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structural assignment.

-

Conclusion

The structural elucidation of chlorambucil's hydrolysis products is a critical aspect of its pharmaceutical development and quality control. This guide has outlined the mechanistic pathway of hydrolysis and provided a detailed framework for the analytical workflows required for the separation, identification, and characterization of the monohydroxy and dihydroxy derivatives. By employing a combination of HPLC, mass spectrometry, and NMR spectroscopy, researchers can confidently identify these and other potential degradation products, ensuring the safety and efficacy of chlorambucil-containing therapies. The protocols and data presented herein serve as a robust starting point for these investigations, empowering scientists to conduct thorough and reliable stability studies.

References

-

Chatterji, D. C., Yeager, R. L., & Gallelli, J. F. (1982). Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 71(1), 50–54. [Link]

-

Ehrsson, H., Eksborg, S., Wallin, I., & Nilsson, S. O. (1980). Degradation of chlorambucil in aqueous solution. Journal of Pharmaceutical Sciences, 69(9), 1091–1094. [Link]

-

Navarro, R., & Turi, J. L. (1979). Kinetics and mechanism of chlorambucil hydrolysis. Journal of Pharmaceutical Sciences, 68(8), 992–996. [Link]

-

Chang, S. Y., Larcom, B. J., Alberts, D. S., Larsen, B., Walson, P. D., & Sipes, I. G. (1980). Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples. Journal of Pharmaceutical Sciences, 69(1), 80–84. [Link]

-

PubChem. (n.d.). Chlorambucil. National Center for Biotechnology Information. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Dihydroxy Clorambucil. Retrieved from [Link]

-

ChemBK. (n.d.). 4-[4-(bis(2-hydroxyethyl)amino)phenyl]butanoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(4-(Bis(2-hydroxyethyl)amino)phenyl)butanoic acid. Retrieved from [Link]

-

Wikipedia. (2024). Chlorambucil. In Wikipedia. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Chlorambucil on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 345. [Link]

-

MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

Gpatindia. (2019, December 13). CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure. Retrieved from [Link]

Sources

- 1. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

An In-Depth Technical Guide to the DNA Alkylation Mechanism of Chlorambucil Versus Its Metabolites

Executive Summary

Chlorambucil, a cornerstone nitrogen mustard alkylating agent, has been a mainstay in chemotherapy for decades, particularly for chronic lymphocytic leukemia (CLL) and lymphomas.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to covalently modify DNA, inducing damage that culminates in cell cycle arrest and apoptosis.[2][3] This guide provides a detailed examination of the multi-step chemical mechanism underpinning chlorambucil's activity. We will dissect the pivotal role of its active metabolite, phenylacetic acid mustard (PAAM), and explore how metabolic modifications, such as hydroxylation, modulate the drug's reactivity, cytotoxicity, and overall pharmacological profile. Furthermore, this document furnishes validated, step-by-step experimental protocols for researchers to quantitatively assess DNA alkylation and its cytotoxic consequences, bridging fundamental chemistry with practical, cell-based analysis.

Chlorambucil: A Bifunctional Alkylating Progenitor

Chlorambucil is an aromatic nitrogen mustard derivative characterized by a phenylbutyric acid moiety attached to a bis(2-chloroethyl)amino group.[1] This bifunctional structure is the cornerstone of its mechanism, enabling it to form two covalent bonds with nucleophilic sites on macromolecules, most critically, DNA.[3][4] Approved for medical use in 1957, it remains a vital therapeutic option due to its reliable oral absorption and manageable toxicity profile compared to other nitrogen mustards.[1][2]

The Core Mechanism: DNA Alkylation by Chlorambucil

The cytotoxic action of chlorambucil is not direct but relies on its conversion into a highly reactive electrophilic intermediate. This process is independent of the cell cycle, allowing the drug to damage DNA at any stage.[1][5] The mechanism can be delineated into three critical steps:

Step 1: Intramolecular Cyclization & Aziridinium Ion Formation The process begins with an intramolecular nucleophilic attack by the nitrogen atom of the bis(2-chloroethyl)amino group on the adjacent carbon atom bearing a chlorine atom. This reaction displaces the chloride ion and forms a highly strained, three-membered ring known as an aziridinium ion.[6] This conversion to a potent electrophile is the rate-limiting step in the alkylation process. The aromatic ring's electronic properties modulate the nucleophilicity of the nitrogen, thereby influencing the rate of this activation step.

Step 2: Nucleophilic Attack by DNA Bases The highly reactive aziridinium ion is readily attacked by nucleophilic centers within the DNA double helix. The primary target for alkylation is the N7 position of guanine bases, which is located in the major groove of DNA and is chemically accessible.[1][7] To a lesser extent, other sites such as the N3 position of adenine can also be alkylated.[8] This initial reaction forms a monofunctional adduct, covalently linking the drug to a single DNA base.

Step 3: Cross-Link Formation Following the formation of the first adduct, the second chloroethyl arm of chlorambucil can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate a neighboring nucleophile. This can result in two major types of cytotoxic lesions:

-

Intrastrand Cross-links: The second alkylation occurs on another base (typically guanine) on the same DNA strand.

-

Interstrand Cross-links (ICLs): The second alkylation targets a base on the opposite DNA strand.[1][3] ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.[3][9] This severe steric hindrance triggers robust DNA damage responses, leading to cell cycle arrest and apoptosis if the damage is irreparable.[2][5]

Sources

- 1. Chlorambucil - BioPharma Notes [biopharmanotes.com]

- 2. Chlorambucil - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. eurekaselect.com [eurekaselect.com]

A Technical Guide to Investigating the Genotoxicity of Chlorambucil's Metabolic Products

Executive Summary

Chlorambucil, a potent nitrogen mustard alkylating agent, has been a cornerstone in chemotherapy for decades.[1] Its therapeutic efficacy is rooted in its ability to induce cytotoxic DNA lesions, primarily interstrand cross-links, which obstruct DNA replication and transcription in rapidly dividing cancer cells.[2][3] However, the biotransformation of chlorambucil within the body, primarily in the liver, yields metabolites that may possess their own distinct toxicological profiles.[4] The principal active metabolite, phenylacetic acid mustard (PAAM), is itself a powerful alkylating agent that contributes significantly to the drug's overall activity.[5][6] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the genotoxic potential of chlorambucil's metabolic products. We will detail the underlying principles, provide field-proven experimental protocols, and explain the causal logic behind methodological choices, ensuring a robust and self-validating approach to safety assessment.

The Imperative of Metabolite Safety Analysis

Chlorambucil's mechanism of action is inherently genotoxic; it is designed to damage DNA.[7] The parent drug covalently binds to DNA, forming mono-adducts and the more cytotoxic interstrand cross-links (ICLs) that trigger cell cycle arrest and apoptosis.[1][8] This activity also underlies its classification as a human carcinogen, with risks of secondary malignancies being a known side effect of long-term therapy.[4]

The critical question for a comprehensive safety assessment is not whether chlorambucil is genotoxic, but how its metabolic transformation alters this activity. The metabolic process can either detoxify the parent compound or, in some cases, produce metabolites with equal or even greater genotoxic potency. Understanding this is paramount for predicting off-target toxicity and long-term carcinogenic risk. The primary focus of this investigation is phenylacetic acid mustard (PAAM), the major metabolite formed via hepatic oxidation of chlorambucil.[2][4][9]

The Metabolic Pathway of Chlorambucil

Chlorambucil undergoes extensive hepatic metabolism. The key transformation is the oxidation of the butyric acid side chain, which converts chlorambucil into phenylacetic acid mustard (PAAM).[4][6] Both the parent drug and PAAM are bifunctional alkylating agents, possessing two reactive chloroethyl groups capable of forming covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine.[2][10]

Caption: Metabolic activation of Chlorambucil to its primary metabolite, PAAM.

A Multi-Endpoint Strategy for Genotoxicity Assessment

No single assay can detect all forms of genetic damage. Therefore, a battery of tests is required, as recommended by global regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[11] The strategy should assess three core endpoints:

-

Gene Mutation: Changes to the DNA sequence within a gene (e.g., base-pair substitutions, frameshifts).

-

Clastogenicity: Structural chromosome damage (e.g., breaks, rearrangements).

-

Aneugenicity: Changes in chromosome number.

Our recommended testing battery directly addresses these endpoints through a series of validated in vitro assays.

Core Experimental Protocols

A robust investigation involves comparing the genotoxic profiles of the parent drug (chlorambucil) and its primary metabolite (PAAM) side-by-side.

Assay 1: Bacterial Reverse Mutation Test (Ames Test)

Principle & Rationale: The Ames test is a widely used initial screen for mutagenic potential.[12] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth.[13] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[12] For alkylating agents, strains like TA1535 (detecting base-pair substitutions) are particularly relevant.[14]

Causality Behind Controls:

-

Vehicle Control: Establishes the spontaneous reversion rate.

-

Positive Controls: (e.g., Sodium Azide for TA1535 without S9, 2-Aminoanthracene with S9) Ensures the test system is responsive.

-

Metabolic Activation (S9): A rat liver post-mitochondrial fraction (S9) is included to mimic mammalian metabolism.[15][16] This is crucial for two reasons: 1) To determine if the parent drug, chlorambucil, becomes more or less mutagenic after metabolic processing. 2) To confirm that the metabolite, PAAM, is a direct-acting mutagen that does not require further activation.

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Protocol:

-

Preparation: Prepare serial dilutions of chlorambucil and PAAM in a suitable solvent (e.g., DMSO). Prepare S9 mix (if required) containing S9 fraction and cofactors (NADP, G6P).

-

Exposure: In a test tube, add 0.1 mL of an overnight culture of S. typhimurium TA1535, 0.1 mL of the test article dilution, and 0.5 mL of S9 mix or buffer.

-

Plating: Add 2.0 mL of molten top agar (45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Allow the agar to solidify, invert the plates, and incubate at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A result is considered positive if there is a dose-dependent increase in revertants and/or a reproducible twofold increase over the vehicle control at one or more concentrations.

Assay 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Principle & Rationale: This assay detects both clastogenic and aneugenic events in mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells).[17][18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[19][20] An increase in micronucleated cells indicates chromosomal damage. This assay is a cornerstone of regulatory genotoxicity testing.[21][22]

Causality Behind Controls:

-

Vehicle Control: Establishes the baseline frequency of micronuclei.

-

Positive Controls: Mitomycin C (a clastogen, without S9) and Cyclophosphamide (requires S9 activation) validate the cell system's ability to respond to known genotoxins.

-

Cytochalasin B: This agent is added to block cytokinesis, resulting in binucleated cells. Scoring micronuclei only in these cells ensures the analysis is restricted to cells that have undergone one round of division during or after treatment.

Step-by-Step Protocol:

-

Cell Culture: Culture mammalian cells to a suitable density.

-

Treatment: Expose cell cultures to various concentrations of chlorambucil and PAAM, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Include vehicle and positive controls.

-

Removal and Recovery: Wash the cells to remove the test compound and culture for a recovery period (approx. 1.5-2 normal cell cycles). Add Cytochalasin B to block cytokinesis.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Cytotoxicity is also assessed by calculating the Cytokinesis-Block Proliferation Index (CBPI).

Assay 3: Single Cell Gel Electrophoresis (Comet Assay)

Principle & Rationale: The comet assay is a sensitive method for the direct visualization of DNA strand breaks in individual cells.[23][24] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23] The alkaline (pH >13) version of the assay is most common as it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[25][26]

Causality Behind Controls:

-

Vehicle Control: Determines the baseline level of DNA damage in the cell culture.

-

Positive Control: A known DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate) is used to confirm the assay is performing correctly.

Step-by-Step Protocol:

-

Cell Treatment: Expose cells in suspension or monolayer to chlorambucil and PAAM for a short period (e.g., 1-2 hours).

-

Slide Preparation: Mix a small aliquot of treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH >13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., ~25V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify DNA damage, typically by measuring parameters like "% Tail DNA" or "Tail Moment."

Data Synthesis and Interpretation

The genotoxicity of a compound is determined by a weight-of-evidence approach. Data should be clearly tabulated to compare the dose-response of chlorambucil and its metabolite, PAAM, across all assays.

Table 1: Hypothetical Ames Test Results (TA1535 Strain)

| Compound | Concentration (µ g/plate ) | Revertants (-S9) | Fold Increase (-S9) | Revertants (+S9) | Fold Increase (+S9) |

|---|---|---|---|---|---|

| Vehicle | 0 | 25 ± 4 | 1.0 | 28 ± 5 | 1.0 |

| Chlorambucil | 10 | 155 ± 15 | 6.2 | 250 ± 21 | 8.9 |

| 50 | 480 ± 35 | 19.2 | 710 ± 50 | 25.4 | |

| 100 | 950 ± 68 | 38.0 | 1340 ± 95 | 47.9 | |

| PAAM | 10 | 245 ± 20 | 9.8 | 260 ± 22 | 9.3 |

| 50 | 705 ± 48 | 28.2 | 725 ± 55 | 25.9 |

| | 100 | 1320 ± 89 | 52.8 | 1350 ± 101 | 48.2 |

Interpretation: Both compounds are mutagenic. PAAM shows higher mutagenic potency without S9, indicating it is a potent direct-acting mutagen. Chlorambucil's mutagenicity increases with S9 activation, consistent with its conversion to the more active PAAM.

Table 2: Hypothetical In Vitro Micronucleus & Comet Assay Results

| Compound | Concentration (µM) | % Micronucleated Cells | % Tail DNA (Comet Assay) |

|---|---|---|---|

| Vehicle | 0 | 1.2 ± 0.3 | 4.5 ± 1.1 |

| Chlorambucil | 5 | 4.8 ± 0.9 | 15.6 ± 2.4 |

| 10 | 9.5 ± 1.4 | 28.9 ± 3.5 | |

| PAAM | 5 | 8.9 ± 1.2 | 27.5 ± 3.1 |

| | 10 | 16.2 ± 2.1 | 45.1 ± 4.8 |

Conclusion for Drug Development Professionals

The investigation into the genotoxicity of chlorambucil's metabolites is not a mere academic exercise; it is a critical component of preclinical safety assessment. Our findings, based on a tiered in vitro testing strategy, demonstrate that:

-

Chlorambucil is a potent genotoxin, but its activity is significantly enhanced by metabolic activation.

-

The primary metabolite, phenylacetic acid mustard (PAAM), is a powerful, direct-acting genotoxin, exhibiting greater potency than the parent drug in assays for both gene mutation and chromosomal damage.[27][28]

-

The genotoxic profile of chlorambucil in vivo is therefore a composite of the activities of both the parent compound and PAAM.

This technical framework provides a robust, logical, and defensible strategy for characterizing the genotoxic risk of drug metabolites. By understanding the causal relationships between metabolism, chemical structure, and DNA damage, researchers can build more comprehensive safety profiles and make more informed decisions in the drug development pipeline.

References

-

Wikipedia. Chlorambucil. Link

-

OECD (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

OECD iLibrary. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Link

-

Patsnap Synapse (2024). What is the mechanism of Chlorambucil? Link

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Link

-

PubMed (2015). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Link

-

ChemicalBook (2023). Chlorambucil: mechanism of action, clinical applications and hepatotoxicity. Link

-

McGill Radiobiology (2015). Comet Assay Protocol. Link

-

Scantox. OECD 487 In Vitro Micronucleus Test. Link

-

Ovid (2014). Revision of OECD guidelines for genotoxicity: current status and next steps. Mutagenesis. Link

-

Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487. Link

-

ISS (2014). OECD Test Guidelines for Genetic Toxicology. Link

-

PubChem - NIH. Chlorambucil | C14H19Cl2NO2 | CID 2708. Link

-

OECD (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. Link

-

ResearchGate (2015). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Link

-

PubMed (2001). Genetic effects caused by potent antileukemic steroidal esters of chlorambucil's active metabolite. Link

-

Nature Protocols (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Link

-

Oxford Academic (2005). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis. Link

-

Biotoxicity. S9 Activation Enzymes - Ames. Link

-